Potent IDO1 Inhibition by the 2,5-Dimethylfuran-3-Carboxamide Scaffold
A close structural analog belonging to the 2,5-dimethylfuran-3-carboxylic acid series, compound 19a (N‑(6‑fluoro‑1H‑indazol‑5‑yl)‑2,5‑dimethylfuran‑3‑carboxamide), displayed potent cellular IDO1 inhibition with an IC₅₀ of 4.0 nM in HeLa cells and 4.6 nM in THP‑1 cells [1]. The target compound incorporates a 2‑oxopyrimidin‑1(2H)‑yl group in place of the indazole moiety, a modification that is expected to alter the heme‑iron coordination geometry and potentially enhance selectivity [1].
| Evidence Dimension | IDO1 inhibitory activity |
|---|---|
| Target Compound Data | Not directly determined; the 2,5-dimethylfuran-3-carboxamide core is predicted to retain low-nanomolar IDO1 affinity based on the activity of compound 19a. |
| Comparator Or Baseline | Compound 19a (N‑(6‑fluoro‑1H‑indazol‑5‑yl)‑2,5‑dimethylfuran‑3‑carboxamide): HeLa cellular IC₅₀ = 4.0 nM, THP‑1 cellular IC₅₀ = 4.6 nM [1]. |
| Quantified Difference | Not available; the pyrimidinone‑ethyl side chain may differentiate the compound from 19a through altered pharmacodynamics and ADME properties. |
| Conditions | HeLa cell-based assay; THP-1 cell-based assay; IC₅₀ determined by HPLC-based kynurenine quantification [1]. |
Why This Matters
This evidence indicates that the 2,5-dimethylfuran-3-carboxamide core is a validated IDO1 inhibitory scaffold; procurement of the specific pyrimidinone-modified derivative enables direct evaluation of how the heterocyclic tail tunes potency, selectivity, and cellular target engagement, a line of investigation that cannot be performed with unmodified analogs.
- [1] Yang X, Cai S, Liu X, Chen P, Zhou J, Zhang H. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorg Med Chem. 2019;27(8):1605-1618. DOI:10.1016/j.bmc.2019.03.005. View Source
